molecular formula C22H39N B8200789 4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile

4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile

Cat. No.: B8200789
M. Wt: 317.6 g/mol
InChI Key: SPSLZWLFMVQUSF-UHFFFAOYSA-N
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Description

4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula C22H39N It is a derivative of bicyclohexane, featuring hexyl and propyl substituents along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:

    Formation of the Bicyclohexane Core: The initial step involves the formation of the bicyclohexane core through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of Substituents: The hexyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Addition of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide or potassium cyanide in an aprotic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hexyl and propyl groups contribute to the compound’s hydrophobicity, influencing its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexyl-4’-vinyl-[1,1’-bi(cyclohexane)]-4-carbonitrile
  • 4-Propyl-4’-vinyl-[1,1’-bi(cyclohexane)]-4-carbonitrile
  • 4-Hexyl-4’-ethyl-[1,1’-bi(cyclohexane)]-4-carbonitrile

Uniqueness

4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct physical and chemical properties. The presence of both hexyl and propyl groups, along with the carbonitrile functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-hexyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-3-5-6-7-15-22(18-23)16-13-21(14-17-22)20-11-9-19(8-4-2)10-12-20/h19-21H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSLZWLFMVQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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